N-(5-Chloro-6-methylpyridin-2-yl)acetamide
Description
Significance of Pyridine (B92270) and Furan Heterocycles in Contemporary Organic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. nih.gov Pyridine and furan are archetypal examples of aromatic heterocycles that are not only prevalent in nature but also serve as indispensable building blocks in synthetic chemistry.
Pyridine as a Foundational Scaffold in Heterocyclic Synthesis
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a structural isostere of benzene (B151609). rsc.org This nitrogen atom imparts distinct properties, including basicity and the ability to act as a hydrogen bond acceptor, which significantly influences the molecule's physical and pharmacological characteristics. nih.gov The pyridine nucleus is a privileged scaffold in drug discovery, appearing in a vast array of FDA-approved therapeutic agents used to treat a wide range of conditions, from cancer and viral infections to cardiovascular and central nervous system disorders. nih.govnih.gov
Its prevalence in medicinal chemistry stems from its ability to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates. rsc.org Furthermore, the pyridine ring offers multiple sites for functionalization, allowing chemists to systematically modify its structure to optimize interactions with biological targets. nih.gov This versatility makes it one of the most extensively utilized scaffolds in the design and synthesis of new bioactive compounds. nih.gov
Architectural Importance of Furan Moieties in Chemical Compound Development
Furan is a five-membered aromatic heterocycle containing an oxygen atom. While less aromatic than benzene, its unique electronic properties and reactivity make it a valuable synthon in organic synthesis. researchgate.net The furan ring is a component of numerous natural products and is a key precursor in the industrial synthesis of other important chemicals. researchgate.net
In the context of compound development, the furan moiety is recognized as a pharmacologically active entity. researchgate.net Its incorporation into molecular structures can lead to a range of biological activities. researchgate.net The ability of the furan ring to serve as a bioisosteric replacement for other aromatic systems, such as phenyl or thiophene rings, allows for the fine-tuning of a compound's biological and physical properties.
Strategic Rationale for Investigating Pyridine-Furan Hybrid Architectures
The strategy of molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful approach in drug design. researchgate.net The rationale behind creating pyridine-furan hybrid architectures is to develop new chemical entities that may exhibit synergistic or novel biological activities not present in the individual components.
The pyridine core provides a robust and readily modifiable anchor, known for its favorable interactions in biological systems, while the furan ring adds unique stereoelectronic features. Research into such hybrids has yielded compounds with potential applications, demonstrating the value of this synthetic strategy in the search for new lead compounds in drug discovery. researchgate.net
Overview of Pyridine-3-carbonitrile Derivatives in Synthetic Research
Within the broad family of pyridine derivatives, those bearing a carbonitrile (cyano) group at the 3-position, known as nicotinonitriles, are particularly noteworthy. researchgate.net This class of compounds serves as crucial intermediates in the synthesis of a wide range of functionalized pyridines and fused heterocyclic systems. Several marketed drugs, including Milrinone and Olprinone, feature the nicotinonitrile scaffold, highlighting its therapeutic relevance. researchgate.net
Synthetic Utility of the Carbonitrile Functional Group in Pyridine Systems
The carbonitrile group (–C≡N) is an exceptionally versatile functional group in organic synthesis. Its strong electron-withdrawing nature influences the reactivity of the pyridine ring, and it can be readily transformed into a variety of other functional groups, including:
Carboxylic acids
Amides
Amines
Tetrazoles
This chemical reactivity allows for extensive diversification of the pyridine scaffold. Synthetically convenient protocols for preparing sophisticated pyridine-3,5-dicarbonitriles have been developed, starting from relatively simple precursors. beilstein-journals.org The presence of the nitrile makes these compounds valuable building blocks for creating complex molecules with potential applications in materials science and medicinal chemistry. researchgate.netbeilstein-journals.org The straightforward synthesis and ease of structural manipulation of 2-alkoxy-3-cyanopyridine derivatives, in particular, continue to attract the attention of medicinal chemists. researchgate.net
Research Objectives and Scope for 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
While specific, dedicated research on 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile is not extensively documented in publicly available literature, the research objectives for such a compound can be inferred from the known properties of its constituent parts. The primary objective would be to synthesize and characterize this novel molecular architecture to explore its chemical and physical properties.
The scope of investigation for a compound like this typically includes:
Development of Efficient Synthetic Routes: Establishing reliable, high-yield methods for its preparation, likely through multi-component reactions involving precursors for the pyridine ring, the furan moiety, and the ethoxy group. researchgate.net
Chemical Reactivity Studies: Investigating the transformation of the carbonitrile group into other functionalities to create a library of related derivatives for further study.
Exploration of Biological Activity: Screening the compound and its derivatives for potential therapeutic applications, guided by the known activities of pyridine-furan hybrids and nicotinonitriles, such as anticancer or antimicrobial effects. rsc.org
Photophysical Property Analysis: Given that substituted pyridine-carbonitriles can exhibit interesting fluorescence properties, an investigation into its potential as a luminescent material or sensor could be a research avenue. mdpi.com
The study of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile serves as a model for the broader exploration of complex heterocyclic systems, aiming to expand the available chemical space for the discovery of new functional molecules.
Data and Compound Information
Table 1: Chemical Identity of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
| Property | Value |
|---|---|
| IUPAC Name | 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile |
| CAS Number | 190579-90-9 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₀N₂O₂ sigmaaldrich.com |
| Molecular Weight | 214.22 g/mol sigmaaldrich.com |
| Canonical SMILES | CCOC1=NC(=CC=C1C#N)C2=CC=CO2 bio-fount.com |
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile | C₁₂H₁₀N₂O₂ | Primary subject of the article |
| Pyridine | C₅H₅N | Foundational heterocyclic scaffold |
| Furan | C₄H₄O | Foundational heterocyclic scaffold |
| Benzene | C₆H₆ | Carbocyclic aromatic analogue |
| Thiophene | C₄H₄S | Heterocyclic aromatic analogue |
| Milrinone | C₁₂H₉N₃O | Marketed drug with a nicotinonitrile core |
Exploration of Alternative Starting Materials and Reagents
Several routes to substituted chloromethylaminopyridines have been described in the literature, which can be adapted for the synthesis of the key intermediate. These methods include nucleophilic substitution on dichloropyridines and modifications of pyridine N-oxides. psu.edu
Alternative Synthetic Routes to the Precursor 2-amino-5-chloro-6-methylpyridine:
| Starting Material | Key Transformation(s) | Reagents & Conditions | Resulting Intermediate |
| 2,6-Dichloropyridine | Nucleophilic substitution (amination) | Hydrazine hydrate, followed by reduction (e.g., Raney Nickel) | 2-amino-6-chloropyridine |
| 3-Methylpyridine | Amination via N-oxide | 1. Oxidation (e.g., m-CPBA) to N-oxide. 2. Reaction with trialkylamine & electrophile. 3. Reaction with HBr. | 2-amino-5-methylpyridine google.com |
| 2-Chloropyridine-1-oxide | Amination | 4-chloro-2,2-dimethyl-2H-1,3-benzoxazine | 2-amino-6-chloropyridine psu.edu |
| Propionaldehyde & Acrylic Ester | Condensation, Amination, Halogenation, Dehydrohalogenation, Chlorination | Multi-step sequence involving various reagents like NH₃, SO₂Cl₂, PCl₅. | 2-chloro-5-methylpyridine epo.org |
This table presents generalized or analogous reactions that could be adapted for the synthesis of the specific precursor, 2-amino-5-chloro-6-methylpyridine.
Once the precursor amine is obtained, the final acetylation step is typically achieved using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride. Alternative reagents for this transformation, while less common, could include more reactive ketene (B1206846) or transamidation agents, depending on the specific requirements for mildness or selectivity.
Chemical Reactions and Derivatization of N-(5-Chloro-6-methylpyridin-2-yl)acetamide
This compound possesses several reactive sites—the chloro group on the pyridine ring, the methyl group, the pyridine nitrogen, and the acetamido group—making it a versatile substrate for further chemical transformations.
The chloro substituent on the pyridine ring is a key functional group for derivatization via nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the halide on the aromatic ring. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The acetamido group at the 2-position can further influence the reactivity of the C5-chloro group.
While direct SNAr reactions on this compound are not extensively documented, the principles of SNAr on halopyridines suggest that a variety of nucleophiles could be employed to displace the chloro group, typically under basic or heated conditions. libretexts.org
A more modern and versatile alternative to classical SNAr is the use of palladium-catalyzed cross-coupling reactions. These methods have become exceptionally broad for C-N and C-C bond formation. acs.org The chloro group on the pyridine ring can serve as a handle for reactions such as the Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes). These reactions offer a powerful toolkit for introducing a wide range of substituents at the 5-position. sci-hub.strsc.org
Potential Nucleophilic Substitution and Cross-Coupling Reactions:
| Reaction Type | Nucleophile / Coupling Partner | Potential Product |
| SNAr | Amines (R₂NH) | N-(5-Amino-6-methylpyridin-2-yl)acetamide derivatives |
| SNAr | Alkoxides (RO⁻) | N-(5-Alkoxy-6-methylpyridin-2-yl)acetamide derivatives |
| SNAr | Thiolates (RS⁻) | N-(5-Alkylthio-6-methylpyridin-2-yl)acetamide derivatives |
| Buchwald-Hartwig | Amines (R₂NH) | N-(5-Amino-6-methylpyridin-2-yl)acetamide derivatives |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids (RB(OH)₂) | N-(5-Aryl/Vinyl-6-methylpyridin-2-yl)acetamide derivatives |
| Sonogashira Coupling | Terminal Alkynes (RC≡CH) | N-(5-Alkynyl-6-methylpyridin-2-yl)acetamide derivatives |
The structure of this compound offers multiple sites for oxidation and reduction reactions.
Oxidation: The pyridine nitrogen atom can be oxidized to an N-oxide using oxidizing agents such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA). Studies on the analogous compound 2-(6-methylpyridin-2-yl)-N,N-diphenyl-acetamide have shown that oxidation generates N-oxides as primary products. researchgate.net The methyl group attached to the pyridine ring is another potential site for oxidation. Under vigorous conditions using strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group could be oxidized to a carboxylic acid, yielding 2-acetamido-5-chloropyridine-6-carboxylic acid.
Reduction: Catalytic hydrogenation is a common method for the reduction of functional groups on pyridine rings. Depending on the catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (pressure, temperature, solvent), several outcomes are possible. A likely transformation is the hydrodehalogenation of the chloro group, replacing it with a hydrogen atom to yield N-(6-methylpyridin-2-yl)acetamide. This is a common side reaction in the hydrogenation of chloropyridines. psu.edu Under more forcing conditions, the pyridine ring itself can be reduced to the corresponding piperidine ring.
This compound and its direct precursor, 2-amino-5-chloro-6-methylpyridine, are valuable building blocks for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems.
One of the most important applications of 2-aminopyridine derivatives is in the synthesis of imidazo[1,2-a]pyridines, a class of N-fused heterocycles prevalent in medicinal chemistry. nih.gove3s-conferences.org The synthesis can be achieved by first deacetylating this compound to unmask the 2-amino group. The resulting 2-amino-5-chloro-6-methylpyridine can then undergo a condensation and cyclization reaction with an α-halocarbonyl compound, such as bromoacetaldehyde or a substituted α-bromoketone, in a reaction known as the Tschitschibabin synthesis. e3s-conferences.org This sequence provides access to a variety of substituted 6-chloro-5-methylimidazo[1,2-a]pyridines. nih.govsemanticscholar.org
The acetamide (B32628) moiety itself can participate in cyclization reactions. For instance, related N-alkenyl-α-chloroacetamides have been shown to undergo intramolecular cyclizations to form lactams of various ring sizes. rsc.org By analogy, if an unsaturated chain were attached to the amide nitrogen of the title compound, similar cyclization pathways could be envisioned to construct novel bicyclic structures.
The interconversion between the amine (2-amino-5-chloro-6-methylpyridine) and the amide (this compound) is a fundamental transformation involving acetylation and deacetylation.
Acetylation: This reaction involves the formation of an amide bond between the 2-amino group of the pyridine and an acetyl group. It serves as the final step in the primary synthesis of the title compound. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. This reaction is typically high-yielding. researchgate.net
Deacetylation: This is the reverse reaction, involving the cleavage (hydrolysis) of the amide bond to regenerate the 2-aminopyridine derivative and acetic acid. Amide hydrolysis is a common deprotection strategy in multi-step synthesis. The reaction can be catalyzed by either acid or base. researchgate.net The choice of conditions depends on the stability of other functional groups within the molecule.
Summary of Acetylation and Deacetylation Conditions:
| Transformation | Reagent(s) | Typical Conditions |
| Acetylation | Acetic anhydride (Ac₂O) | Often used with a base (e.g., pyridine, triethylamine) or as the solvent. |
| Acetylation | Acetyl chloride (AcCl) | Typically performed in an inert solvent with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. |
| Deacetylation (Acidic) | Aqueous acid (e.g., HCl, H₂SO₄) | Heating in an aqueous acidic solution. |
| Deacetylation (Basic) | Aqueous base (e.g., NaOH, KOH) | Heating in an aqueous or alcoholic solution of a strong base. researchgate.netyoutube.comacs.org |
Overview of Reported Biological Activities
Analogs of this compound have demonstrated a wide array of biological effects, including antitumor, insecticidal, antiprotozoal, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. The following subsections will delve into the specifics of these activities, presenting key research findings and data.
The pyridine and acetamide moieties are integral to many compounds investigated for their anticancer properties. A variety of analogs have shown promising cytotoxic activity against several human cancer cell lines.
Novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized and evaluated for their cytotoxicity. nih.gov One particular analog, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, demonstrated potent inhibitory activity against the MDA-MB-231 human breast cancer cell line with an IC50 value of 1.4 μM, which is more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 μM). nih.gov
Another study focused on (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a Dishevelled 1 (DVL1) inhibitor. This compound inhibited the growth of HCT116 colon cancer cells with an EC50 value of 7.1 ± 0.6 μM. researchgate.net
Furthermore, a series of pyridine-ureas were synthesized and evaluated for their antiproliferative activity. The compounds 1-(4-chlorophenyl)-3-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)urea and 1-(4-chlorophenyl)-3-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-5-methylpyridin-3-yl)urea exhibited significant growth inhibitory effects against a panel of 58 cancer cell lines, with mean growth inhibitions of 43% and 49%, respectively. researchgate.net These compounds also inhibited VEGFR-2 with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively. researchgate.net
Additionally, novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and tested for their cytotoxicity. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] nih.govresearchgate.netrsc.orgoxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively. rsc.org
| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |
|---|---|---|---|
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 | nih.gov |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 | 7.1 ± 0.6 | researchgate.net |
| 1-(4-chlorophenyl)-3-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)urea | VEGFR-2 (inhibition) | 5.0 ± 1.91 | researchgate.net |
| 1-(4-chlorophenyl)-3-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-5-methylpyridin-3-yl)urea | VEGFR-2 (inhibition) | 3.93 ± 0.73 | researchgate.net |
| N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] nih.govresearchgate.netrsc.orgoxadiazol-2-ylsulfanyl}-acetamide | PANC-1 | 4.6 | rsc.org |
| HepG2 | 2.2 |
Analogs of this compound have also been investigated for their potential as insecticidal and antiprotozoal agents.
In one study, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora. This compound showed a higher activity than the commercial insecticide acetamiprid, with LC50 values of 0.149 ppm after 24 hours and 0.017 ppm after 48 hours against adult aphids. aun.edu.eg
In the realm of antiprotozoal research, a series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and screened against Entamoeba histolytica and Plasmodium falciparum. Several of these compounds exhibited potent anti-amoebic activity, with IC50 values ranging from 0.41 to 1.80 μM, which is lower than the standard drug metronidazole (B1676534) (IC50 1.80 μM). rsc.org All synthesized compounds also showed in vitro growth inhibition of P. falciparum with IC50 values in the range of 0.30–33.52 μM. rsc.org
| Compound | Target Organism | Activity (LC50/IC50) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (adults) | 0.149 ppm (24h) | aun.edu.eg |
| 0.017 ppm (48h) | |||
| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Entamoeba histolytica | 0.41 - 1.80 µM | rsc.org |
| Plasmodium falciparum | 0.30 - 33.52 µM |
The emergence of new viral threats has spurred research into novel antiviral agents, and analogs of this compound have been explored in this context.
Several studies have focused on the inhibition of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov While specific data for direct analogs of the target compound is limited, the broader class of compounds containing similar structural features has been investigated. For instance, high-throughput screening of over 10,000 compounds, including pharmacologically active compounds, led to the identification of Mpro inhibitors with IC50 values ranging from 0.67 to 21.4 μM. researchgate.net
In the context of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent RSV inhibitors. nih.govnih.gov These compounds were found to suppress not only viral replication but also the RSV-induced inflammatory responses. nih.govnih.gov
| Compound Class | Viral Target | Reported Activity | Reference |
|---|---|---|---|
| Pharmacologically active compounds | SARS-CoV-2 Mpro | IC50 values ranging from 0.67 to 21.4 µM | researchgate.net |
| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | Respiratory Syncytial Virus (RSV) | Potent inhibition of viral replication and associated inflammation | nih.govnih.gov |
The acetamide and pyridine scaffolds are present in numerous compounds with demonstrated antibacterial and antifungal activities.
A study on N-chloro aryl acetamide derivatives revealed that they tend to be more active against gram-positive bacteria than gram-negative bacteria. researchgate.net Another research highlighted that the presence of a chloro atom in the acetamide group appears to enhance the antimicrobial activity of these molecules. nih.gov For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was able to inhibit 96.6% of Candida albicans strains, whereas the non-chlorinated analog showed no activity. nih.gov
In terms of antifungal activity, [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives have shown better efficacy against Candida albicans and Aspergillus niger than the reference drug fluconazole. hilarispublisher.comresearchgate.net One derivative was particularly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL. hilarispublisher.com Another study on 2-chloro-N-phenylacetamide reported antifungal activity against Aspergillus flavus strains with MIC values ranging from 16 to 256 μg/mL. researchgate.net
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivative | Candida albicans | 0.224 mg/mL | hilarispublisher.com |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 µg/mL | researchgate.net |
Several acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.
A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues demonstrated their potential as anti-colitis agents through the dual inhibition of TNF-α- and IL-6-induced cell adhesions. nih.gov One of the parent compounds, at a concentration of 1 μM, showed inhibitory activity comparable to tofacitinib (B832), a known JAK inhibitor. nih.gov
In the context of antioxidant activity, various new acetamide derivatives have been synthesized and tested. nih.govmdpi.com Their antioxidant potential was evaluated by their ability to scavenge ABTS radicals and to reduce ROS and NO production in stimulated macrophages. nih.gov
| Compound | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | Anti-inflammatory | Inhibitory activity against TNF-α- and IL-6-induced cell adhesion at 1 µM, comparable to tofacitinib. | nih.gov |
| Novel acetamide derivatives | Antioxidant | Demonstrated ability to scavenge ABTS radicals and reduce ROS and NO production. | nih.govmdpi.com |
Mechanistic Studies of Biological Action
Understanding the mechanism of action is crucial for the development of therapeutic agents. For the analogs of this compound, some mechanistic insights have been reported.
In the context of anticancer activity, some pyridine-urea analogs have been shown to act as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. researchgate.net The Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, functions by blocking the WNT signaling pathway, which is often dysregulated in cancer. researchgate.net
The antiviral mechanism of some analogs against SARS-CoV-2 involves the inhibition of the main protease (Mpro), which is essential for viral replication and transcription. nih.gov For RSV, substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to decrease RSV-induced IRF3 and p65 phosphorylation, key events in the host's inflammatory response to viral infection. nih.gov
The antifungal action of 2-chloro-N-phenylacetamide against Aspergillus flavus has been investigated, with studies focusing on its effects on the fungal cell wall and membrane. researchgate.net For antibacterial action, molecular docking studies of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their interaction with the binding pocket of the β-lactamase receptor of E. coli, suggesting a mechanism to overcome antibiotic resistance. mdpi.com
The anti-inflammatory effects of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues are attributed to their ability to dually inhibit the pro-inflammatory cytokines TNF-α and IL-6. nih.gov
Further research is needed to fully elucidate the mechanisms of action for the diverse biological activities observed in this class of compounds, which will be instrumental in optimizing their therapeutic potential.
Molecular Target Identification and Validation
The initial step in understanding the pharmacological potential of a compound series is the identification and validation of its molecular targets. For analogs of this compound, the primary and most extensively studied molecular target is Protein Arginine Methyltransferase 5 (PRMT5). nih.govnih.govacs.org PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a critical role in cellular processes such as gene expression, mRNA splicing, and DNA damage response. nih.govbiorxiv.org Its dysregulation and overexpression in many cancers have established it as an attractive and validated therapeutic target in oncology. nih.govnih.gov
Another class of analogs, based on a related 6-aminopyridin-3-ol scaffold, has been identified to target key mediators of inflammation. Specifically, these compounds have been validated to act on pathways driven by the pro-inflammatory cytokines Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov These cytokines are critical drivers in the pathogenesis of inflammatory bowel disease (IBD), making them important therapeutic targets. researchgate.netnih.gov
Modern techniques for identifying the targets of small molecules without requiring chemical modification include methods like the cellular thermal shift assay (CETSA), thermal proteome profiling (TPP), and drug affinity responsive target stability (DARTS). rsc.org
Interaction with Enzymes and Receptors
The specific interactions between these analogs and their biological targets are crucial for their mechanism of action.
Interaction with PRMT5: Analogs designed as PRMT5 inhibitors interact with the enzyme in distinct ways. Some are engineered to bind covalently to specific cysteine residues. One series of compounds targets Cys449, a unique cysteine located within the active site of PRMT5. nih.govacs.orgresearchgate.net Another class of inhibitors interacts with Cys278, a residue located on the surface of PRMT5, distal to the catalytic site but crucial for protein-protein interactions. nih.govbiorxiv.org These interactions can be competitive with the enzyme's natural co-substrate, S-adenosyl-l-methionine (SAM), or they can be substrate-competitive, interfering with the binding of proteins targeted for methylation. nih.govbiorxiv.orgresearchgate.net
Interaction with Inflammatory Mediators: Analogs developed for inflammatory conditions interact with the signaling pathways initiated by the binding of TNF-α and IL-6 to their respective receptors. researchgate.netnih.gov By interfering with these pathways, the compounds can inhibit downstream inflammatory events, such as the adhesion of monocytes to colon epithelial cells, a key step in the inflammatory cascade of IBD. researchgate.netnih.gov
Modulation of Specific Molecular Pathways
The interaction of this compound analogs with their targets leads to the modulation of critical cellular pathways.
PRMT5-Related Pathways: By inhibiting PRMT5, these compounds affect numerous essential cellular activities. The methylation of Sm proteins, which is crucial for mRNA splicing, is a key pathway modulated by PRMT5. biorxiv.orgbiorxiv.org Inhibition of PRMT5 can disrupt this process, leading to anti-tumor effects. Other pathways regulated by PRMT5 and affected by its inhibition include transcription, ribosomal biogenesis, and the DNA damage response. nih.govbiorxiv.orgbiorxiv.org
Inflammatory and Oxidative Stress Pathways: Analogs targeting inflammation have been shown to suppress the NF-κB/ERK/PI3K pathway. nih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines. mdpi.com Additionally, these compounds can modulate oxidative stress, which is closely linked to inflammation. nih.govfrontiersin.org The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response, and its activation can help mitigate oxidative damage. nih.govmdpi.com Some pyridinol analogs have been shown to inhibit the generation of reactive oxygen species (ROS), thereby reducing oxidative stress. nih.gov
Covalent Binding Mechanisms
A notable strategy in the design of inhibitors based on this chemical series is the use of covalent binding. This approach can lead to high potency and prolonged duration of action. nih.govacs.org Two distinct covalent binding mechanisms have been reported for PRMT5 inhibitors.
Active Site Covalent Binding: One class of inhibitors is designed as hemiaminals. Under physiological conditions, these compounds can convert to aldehydes, which then react with the thiol group of the Cys449 residue in the PRMT5 active site to form a stable covalent adduct. nih.govnih.gov
Allosteric Site Covalent Binding: A second class of inhibitors, featuring a halogenated pyridazinone group, was developed to form a covalent bond with the Cys278 residue. nih.govbiorxiv.org This residue is not in the active site but is located in a groove essential for binding substrate adaptor proteins. By covalently modifying this site, the inhibitors effectively block these crucial protein-protein interactions. nih.govbiorxiv.org
Inhibition of Protein Arginine Methyltransferase 5 (PRMT5) and Substrate Adaptor Protein (SAP) Interactions
PRMT5 activity on many of its substrates is dependent on its interaction with Substrate Adaptor Proteins (SAPs), such as pICln and Riok1. nih.govbiorxiv.org These adaptors share a conserved PRMT5 Binding Motif (PBM) and are essential for recruiting specific substrates, like the spliceosome complex, to the enzyme for methylation. nih.govbiorxiv.org
A sophisticated therapeutic strategy has been to develop molecules that specifically block this PRMT5-SAP interaction, rather than targeting the enzyme's catalytic activity directly. biorxiv.orgresearchgate.netnih.gov Analogs of this compound have been instrumental in developing such inhibitors. nih.gov These compounds act as PBM-competitive inhibitors, binding to the surface groove on PRMT5 where the PBM of the adaptor protein would normally dock. nih.govbiorxiv.org This selectively impairs the methylation of SAP-dependent substrates while potentially leaving other PRMT5 functions intact, which may offer a differential and more targeted therapeutic effect compared to catalytic inhibitors. biorxiv.orgbiorxiv.org
| Inhibitor Class | Target Site on PRMT5 | Mechanism of Action | Key Consequence |
|---|---|---|---|
| Catalytic Inhibitors (Covalent) | Cys449 (Active Site) | Covalent modification of the catalytic site | Broad inhibition of PRMT5 enzymatic activity |
| SAP Interaction Inhibitors (Covalent) | Cys278 (PBM Groove) | Covalent modification of the adaptor protein binding site | Selective inhibition of SAP-dependent substrate methylation |
Modulation of Inflammatory Responses and Oxidative Stress
A distinct series of analogs, particularly those based on a pyridinol scaffold, has been investigated for the ability to modulate inflammation and oxidative stress. researchgate.netnih.govnih.gov Oxidative stress and inflammation are interconnected processes that contribute to the pathology of many chronic diseases, including IBD. nih.govfrontiersin.org
Research has demonstrated that these analogs can significantly inhibit the adhesion of monocytes to colon epithelial cells induced by the pro-inflammatory cytokines TNF-α and IL-6. researchgate.netnih.gov One such analog, 6-acetamido-2,4,5-trimethylpyridin-3-ol, and its derivatives showed a strong correlation between their ability to inhibit TNF-α-induced and IL-6-induced cell adhesion. nih.gov Another related compound, BJ-1108, was shown to ameliorate experimental colitis in mice by inhibiting the generation of reactive oxygen species (ROS) and suppressing key inflammatory signaling pathways. nih.gov
| Compound Type | Primary Activity | Mechanism | Relevant Disease Model |
|---|---|---|---|
| Pyridinol Analogs (e.g., BJ-1108) | Anti-inflammatory & Antioxidant | Inhibition of ROS generation; Suppression of NF-κB/ERK/PI3K pathways | Experimental Colitis (IBD) |
| Amidopyridinol Analogs | Anti-inflammatory | Inhibition of TNF-α and IL-6 induced monocyte adhesion | TNBS-induced Colitis |
Glutaminase-1 (GLS-1) Inhibition
Glutaminase-1 (GLS-1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. nih.govresearchgate.net This process provides cancer cells with a key source of nitrogen and carbon to fuel the TCA cycle and support proliferation. nih.govresearchgate.net As such, the inhibition of GLS-1 is a validated therapeutic strategy for tumors that are reliant on glutamine. nih.gov Small molecule inhibitors of GLS-1 have been developed and are undergoing clinical investigation. nih.gov
While GLS-1 inhibition is a relevant area of pharmacological research, the available scientific literature does not establish a direct link between this compound or its currently reported analogs and activity against GLS-1. The known inhibitors of GLS-1, such as BPTES and its derivatives, belong to different chemical classes. researchgate.net
Structure-Activity Relationship (SAR) Studies
The biological efficacy of this compound and its analogs is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies, which explore how chemical structure modifications affect biological activity, have provided critical insights into the pharmacophoric requirements for this class of compounds. These investigations systematically alter different parts of the molecule—the substituents, the pyridine ring, and the acetamide moiety—to map the chemical features essential for potency and selectivity.
Impact of Substituent Modifications on Biological Efficacy
Modifications to the substituents on the pyridine and other aromatic rings in related analogs have a profound impact on their biological activity. Studies on various series of related compounds, such as N-(6-Methylpyridin-yl)-substituted aryl amides and 2-aryl-2-(pyridin-2-yl)acetamides, have established clear SAR trends. bris.ac.uknih.gov
In a series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives investigated for anticonvulsant activity, the position of substituents on the phenyl ring was critical. bris.ac.uk Unsubstituted phenyl derivatives or those with ortho- and meta-substituents showed the highest activity, while substitution at the para-position was generally disfavored. bris.ac.uk Similarly, in studies of N-arylacetamide derivatives as urease inhibitors, the electronic nature of the substituents on the N-aryl ring significantly influenced inhibitory potential. nih.gov Compounds bearing electron-donating groups (EDGs) like methyl (-CH3) and methoxy (B1213986) (-OCH3) at the ortho- and para-positions showed enhanced activity, whereas those with electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) exhibited moderate to low activity. nih.gov
In a different class of compounds, N-(6-methylpyridin-yl)-substituted aryl amides acting as mGluR5 antagonists, substitutions on the aryl ring were also explored. nih.gov While many structural variations were not well-tolerated, certain substitutions led to potent compounds, highlighting the sensitivity of the target's binding pocket to the electronic and steric properties of the substituents. nih.gov
Table 1: Impact of Substituent Modifications on Biological Activity of Analogous Compounds
| Compound Series | Substituent Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| 2-aryl-2-(pyridin-2-yl)acetamides | ortho- / meta- on phenyl ring | Various | Higher activity | bris.ac.uk |
| 2-aryl-2-(pyridin-2-yl)acetamides | para- on phenyl ring | Various | Disfavored / Lower activity | bris.ac.uk |
| N-arylacetamide urease inhibitors | ortho- / para- on N-aryl ring | Electron-Donating (e.g., -CH3, -OCH3) | Enhanced activity | nih.gov |
| N-arylacetamide urease inhibitors | Any | Electron-Withdrawing (e.g., -NO2, -Cl) | Moderate to low activity | nih.gov |
| N-(6-methylpyridin-yl) aryl amides | Various on aryl ring | Various | Most variations not well tolerated, but some led to potent compounds | nih.gov |
Role of the Pyridine Ring Substitution Pattern
The pyridine ring is a core structural motif in a vast number of pharmacologically active compounds. nih.govresearchgate.net Its substitution pattern—the number, type, and position of attached chemical groups—is a key determinant of biological activity. The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its interactions and reactivity compared to a simple benzene ring. nih.gov
In analogs of this compound, the specific arrangement of the chloro and methyl groups is crucial. For instance, in studies of N-(6-methylpyridin-yl)-substituted aryl amides, the 2-methyl-6-pyridyl "a" ring was retained in the amide series based on prior SAR studies, indicating its importance for the desired activity at the mGluR5 receptor. nih.gov The presence of a nitro group at the 3-position of a pyridine ring in another series of compounds rendered the 2-position strongly electrophilic, facilitating nucleophilic substitution, which is a key step in their synthesis and indicative of the electronic influence of substituents. nih.gov
Influence of the Acetamide Moiety on Activity
The acetamide group (-NH-CO-CH₃) is not merely a linker but an active participant in molecular interactions, often forming crucial hydrogen bonds with target proteins. nih.gov Modifications to this moiety can significantly alter a compound's pharmacological profile.
Further studies on pyridylpiperazine hybrid molecules showed that extending the acetamide linker to a propanamide (N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide) influenced the biological outcome, demonstrating that the length and structure of the linker are critical parameters in drug design. nih.gov
Comparative Analysis with Structurally Related Compounds
Evaluating the activity of N-(pyridin-2-yl)acetamide derivatives against structurally related compounds provides valuable context for their SAR. A key comparison is often made with analogs where the amide linker is replaced by a different functional group.
In the investigation of mGluR5 antagonists, N-(6-Methylpyridin-yl)-substituted aryl amides were directly compared to 2-methyl-6-(substituted-arylethynyl)pyridines. nih.gov The study found that several novel alkyne-containing compounds had affinities comparable to the highly potent reference compound MPEP (2-methyl-6-(phenylethynyl)pyridine), while most structural variations to the amide template were not as well tolerated. nih.gov This highlights that for the mGluR5 receptor, the rigid, linear geometry of the alkyne linker is generally superior to the more flexible amide bond.
Table 2: Comparative Activity of Amide vs. Alkyne Linkers
| Scaffold | Linker Type | Target | General Potency | Reference |
|---|---|---|---|---|
| N-(6-Methylpyridin-yl)-substituted aryl | Amide (-NHCO-) | mGluR5 | Moderate; most variations not well tolerated | nih.gov |
| 2-Methyl-6-(substituted-arylethynyl)pyridine | Alkyne (-C≡C-) | mGluR5 | High; several novel analogs showed potent activity | nih.gov |
Another comparative point comes from N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, an analog investigated for anticolitis activity. nih.gov The parent compound showed inhibitory activity against TNF-α- and IL-6-induced cell adhesion that was comparable to tofacitinib, a known JAK inhibitor, and significantly better than mesalazine, a standard anti-inflammatory drug. nih.gov This comparison positions the pyridinyl acetamide scaffold as a promising starting point for developing potent anti-inflammatory agents.
Preclinical Investigations and Therapeutic Potential
Preclinical studies involving in vitro (cell-based) and in vivo (animal) models are essential for evaluating the therapeutic potential of new chemical entities. Analogs of this compound have demonstrated significant efficacy in various preclinical models, suggesting potential applications in inflammatory diseases and epilepsy.
In Vitro and In Vivo Efficacy Studies
Anti-inflammatory and Anticolitis Activity: In vitro, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogs were tested for their ability to inhibit the adhesion of monocytes to colon epithelial cells induced by pro-inflammatory cytokines TNF-α and IL-6. nih.gov The parent compound demonstrated potent inhibitory activity, and optimized analogs showed even greater efficacy than the JAK inhibitor tofacitinib. nih.gov In vivo, the therapeutic potential was assessed in a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics inflammatory bowel disease (IBD). nih.gov Oral administration of the lead compounds resulted in a significant suppression of clinical signs of colitis, including a reduction in weight loss, colon tissue edema, and myeloperoxidase (MPO) activity, which is a marker for inflammatory cell infiltration. nih.gov
Anticonvulsant Activity: A series of 2-aryl-2-(pyridin-2-yl)acetamide derivatives were evaluated in vivo using well-established animal models of epilepsy. bris.ac.uk These compounds were broadly active in the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, which are standard screening models. bris.ac.uk Importantly, several analogs also showed efficacy in the 6 Hz and kindling models, which are considered to represent pharmacoresistant (drug-resistant) seizures. bris.ac.uk This broad spectrum of activity indicates potential for treating difficult-to-manage forms of epilepsy. bris.ac.uk
Anticancer Activity: While not direct analogs, other acetamide derivatives have been studied for their anticancer potential. For example, novel phenoxyacetamide derivatives were evaluated in vitro against HepG2 hepatocellular cancer cells and in vivo in a solid Ehrlich carcinoma (SEC)-bearing mouse model. nih.gov These compounds induced apoptosis and, in the in vivo model, produced a significant tumor inhibition ratio and reduction in tumor mass compared to the standard drug 5-Fluorouracil. nih.gov
Table 3: Summary of Preclinical Efficacy Studies of Analogous Compounds
| Compound Series / Analog | Therapeutic Area | In Vitro Model | In Vivo Model | Key Findings | Reference |
|---|---|---|---|---|---|
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogs | Anti-inflammatory (IBD) | TNF-α/IL-6 induced monocyte-colon epithelial cell adhesion | TNBS-induced colitis in rats | Potent inhibition of cell adhesion; significant suppression of colitis symptoms (weight loss, edema, MPO activity). | nih.gov |
| 2-aryl-2-(pyridin-2-yl)acetamide derivatives | Anticonvulsant (Epilepsy) | Not specified | MES, scMET, 6 Hz, and kindling models in rodents | Broad-spectrum anticonvulsant activity, including in models of pharmacoresistant seizures. | bris.ac.uk |
| Phenoxyacetamide derivatives | Anticancer (Liver) | HepG2 human hepatocellular cancer cells | Solid Ehrlich Carcinoma (SEC) in mice | Cytotoxic and apoptotic effects in vitro; significant tumor inhibition and mass reduction in vivo. | nih.gov |
Assessment of Selectivity and Potency
The selectivity and potency of acetamide derivatives are crucial determinants of their potential as drug candidates. Research into analogs of this compound has focused on targeting specific biological pathways implicated in disease, with a key emphasis on achieving high potency and selectivity to minimize off-target effects.
Dual TNF-α and IL-6 Inhibitors:
In the context of inflammatory bowel disease (IBD), analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been investigated for their ability to dually inhibit the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net A study systematically synthesized and evaluated a series of these analogs for their inhibitory effects on TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells. nih.gov The parent compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol, demonstrated inhibitory activity comparable to the Janus kinase (JAK) inhibitor tofacitinib at a concentration of 1 µM. nih.gov Notably, a strong positive correlation was observed between the inhibitory activities against TNF-α and IL-6 across the series of analogs, suggesting a dual-acting mechanism. nih.gov
One particular analog, compound 2-19 , emerged as exceptionally potent, exhibiting significantly better inhibitory activity against both TNF-α- and IL-6-induced cell adhesion than tofacitinib. nih.gov This highlights the potential for targeted modifications of the pyridinol-acetamide structure to yield highly potent and dual-specific anti-inflammatory agents.
P2Y14 Receptor Antagonists:
Another class of acetamide derivatives has been explored as antagonists for the P2Y14 receptor (P2Y14R), which is implicated in various inflammatory diseases. nih.govacs.org Through a process of molecular hybridization based on crystallographic studies, a series of N-substituted-acetamide derivatives were designed and synthesized. nih.gov This research led to the discovery of highly potent and selective P2Y14R antagonists. nih.gov
The assessment of these compounds involved determining their half-maximal inhibitory concentration (IC50) to quantify their potency. The most potent compound identified, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), displayed an exceptionally low IC50 value of 0.6 nM. nih.govacs.org Furthermore, this compound demonstrated high selectivity for the P2Y14R, a critical attribute for a potential therapeutic agent. nih.gov
The following table summarizes the potency of key analog compounds:
| Compound ID | Target(s) | Potency (IC50) | Reference |
| 2-19 | TNF-α and IL-6 | More potent than tofacitinib (1 µM) | nih.gov |
| I-17 | P2Y14 Receptor | 0.6 nM | nih.govacs.org |
Identification of Lead Compounds for Drug Development
The ultimate goal of assessing the biological activity of novel compounds is the identification of promising lead structures for further drug development. A lead compound is a chemical entity that has demonstrated pharmacological or biological activity and serves as a starting point for modification to improve potency, selectivity, and pharmacokinetic properties.
Lead Compound for Inflammatory Bowel Disease:
From the investigation into dual TNF-α and IL-6 inhibitors, compound 2-19 was identified as a promising lead compound for the treatment of IBD. nih.govresearchgate.net In addition to its superior in vitro potency, oral administration of compound 2-19 at a dose of 1 mg/kg proved more effective in ameliorating colitis in a rat model than the parent compound and the commonly prescribed IBD drug, sulfasalazine (B1682708) (300 mg/kg). nih.gov This suggests that compound 2-19 represents a novel platform for the development of dual-acting IBD therapeutics that target both TNF-α and IL-6 signaling pathways. nih.govresearchgate.net
Lead Compound for Acute Gouty Arthritis:
In the study of P2Y14R antagonists, compound I-17 was pinpointed as a promising lead compound for the treatment of acute gouty arthritis. nih.govacs.org This identification was based on its potent P2Y14R antagonistic activity, high selectivity, and favorable pharmacokinetic profile, including moderate oral bioavailability (F = 75%). nih.govacs.org In vitro and in vivo evaluations confirmed its ability to inhibit the inflammatory response in a model of monosodium urate-induced acute gouty arthritis by decreasing the release of inflammatory factors and cell pyroptosis. nih.gov
The table below outlines the key characteristics of these identified lead compounds:
| Lead Compound | Therapeutic Area | Key Advantages | Reference |
| 2-19 | Inflammatory Bowel Disease | High potency, dual inhibition of TNF-α and IL-6, superior in vivo efficacy compared to standard of care. | nih.govresearchgate.net |
| I-17 | Acute Gouty Arthritis | High potency and selectivity for P2Y14R, good oral bioavailability, demonstrated in vivo efficacy. | nih.govacs.org |
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of this compound, offering non-destructive methods to confirm its identity and structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unequivocally established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amide proton (N-H), the two aromatic protons on the pyridine ring, the methyl group attached to the pyridine ring, and the methyl group of the acetamide moiety. The expected chemical shifts are influenced by the electronic effects of the chloro, methyl, and acetamido substituents on the pyridine ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display eight distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon attached to the ring, and the two carbons of the acetamide group (carbonyl and methyl). bhu.ac.in The chemical shifts provide insight into the electronic environment of each carbon atom. organicchemistrydata.org
The following tables present the predicted NMR data based on established chemical shift principles and analysis of structurally similar compounds. pdx.eduuobasrah.edu.iqnih.gov
Predicted ¹H NMR Data for this compound (Predicted for a solution in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (amide) | ~8.0 - 8.5 | Singlet (broad) | N/A |
| H-3 (pyridine ring) | ~8.1 - 8.3 | Doublet | ~8.5 Hz |
| H-4 (pyridine ring) | ~7.6 - 7.8 | Doublet | ~8.5 Hz |
| CH₃ (ring) | ~2.5 | Singlet | N/A |
| CH₃ (acetamide) | ~2.2 | Singlet | N/A |
Predicted ¹³C NMR Data for this compound (Predicted for a solution in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~169 |
| C-2 (pyridine ring) | ~151 |
| C-6 (pyridine ring) | ~148 |
| C-4 (pyridine ring) | ~140 |
| C-5 (pyridine ring) | ~125 |
| C-3 (pyridine ring) | ~114 |
| CH₃ (acetamide) | ~24 |
| CH₃ (ring) | ~18 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.
Molecular Ion Peak: In a mass spectrum, the compound is expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula (C₈H₉ClN₂O).
Fragmentation Pattern: Electron ionization (EI) would likely cause fragmentation. Common fragmentation pathways for N-aryl acetamides include the cleavage of the amide bond. miamioh.edu Expected fragments for this compound would include ions corresponding to the loss of the acetyl group or the ketene molecule, and the formation of the stable 2-amino-5-chloro-6-methylpyridine fragment.
LC-MS and ESI-MS: Techniques like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are soft ionization methods ideal for this compound. ESI-MS would typically show the protonated molecule [M+H]⁺. This technique is highly sensitive and is used for both qualitative identification and quantitative analysis.
Expected Mass Spectrometric Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight (Monoisotopic) | 184.0403 Da |
| Expected [M]⁺ Peak (for ³⁵Cl) | m/z 184 |
| Expected [M+2]⁺ Peak (for ³⁷Cl) | m/z 186 |
| Expected ESI-MS [M+H]⁺ Peak | m/z 185 |
| Key Fragment Ion (loss of CH₂=C=O) | m/z 142 (C₆H₇ClN₂)⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and substituted pyridine functionalities. Data from similar acetamide compounds helps in assigning these bands. nist.govnist.gov
Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3300 - 3200 |
| C-H Stretch (aromatic) | Pyridine Ring | 3100 - 3000 |
| C-H Stretch (aliphatic) | Methyl Groups | 3000 - 2850 |
| C=O Stretch (Amide I) | Amide | 1700 - 1650 |
| N-H Bend (Amide II) | Amide | 1600 - 1520 |
| C=C and C=N Stretch | Pyridine Ring | 1600 - 1450 |
| C-N Stretch | Amide | 1300 - 1200 |
| C-Cl Stretch | Aryl Halide | 1100 - 1000 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring system. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit absorption bands corresponding to π→π* transitions, which are characteristic of aromatic and heteroaromatic systems. researchgate.net The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent and the substitution pattern on the ring. researchgate.net
Expected UV-Visible Spectral Data (In a polar solvent like Ethanol)
| Transition Type | Expected λmax (nm) |
|---|---|
| π→π* | ~230 - 280 |
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reverse-phase HPLC method is typically employed for compounds of this polarity.
Method Parameters: A standard method would utilize a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous component (like water with a modifier such as formic acid or phosphoric acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). sielc.comsielc.com Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Typical HPLC Conditions
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 10% B to 90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Column Temperature | Ambient or 30-40 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a fundamental analytical technique utilized in the study of this compound for rapid purity assessment and reaction monitoring. While specific TLC protocols for this exact compound are not extensively detailed in publicly available literature, general methodologies for related aromatic acetamide derivatives can be applied.
In a typical TLC analysis, a suitable stationary phase, such as silica (B1680970) gel 60 F₂₅₄, is employed. The choice of the mobile phase is critical for achieving optimal separation. A solvent system of varying polarity, often a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol, would be systematically tested to determine the ideal ratio for resolving this compound from its precursors or potential byproducts.
Visualization of the compound on the TLC plate is commonly achieved under ultraviolet (UV) light at 254 nm, owing to the aromatic nature of the pyridinyl ring which allows for UV absorbance. Further visualization can be accomplished using chemical staining agents, such as potassium permanganate or iodine vapor, which react with the compound to produce a colored spot. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, serves as a key parameter for identification under defined chromatographic conditions.
Table 1: Illustrative TLC Parameters for Analysis of Aromatic Acetamides
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm), Iodine vapor |
| Retention Factor (Rf) | Dependent on the specific mobile phase composition |
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid of this compound. This powerful technique provides unequivocal evidence of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected on a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated.
Table 2: Representative Crystallographic Data for a Related Acetamide Derivative
| Parameter | Example Value (for 2-Chloro-N-(2,4-dinitrophenyl) acetamide) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per Unit Cell (Z) | Varies |
| Data Collection Temperature | Typically 100-293 K |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCLJXNLLFOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576141 | |
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160115-16-2 | |
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of N 5 Chloro 6 Methylpyridin 2 Yl Acetamide
Structure and Properties
N-(5-Chloro-6-methylpyridin-2-yl)acetamide possesses a well-defined molecular structure that is the foundation of its chemical behavior. The core of the molecule is a pyridine (B92270) ring, which is substituted at the 2, 5, and 6 positions.
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 260875-41-4 |
| Canonical SMILES | CC1=NC(=CC=C1Cl)NC(=O)C |
Data sourced from PubChem CID 15639979. nih.gov
Synthesis and Characterization
The synthesis of this compound typically involves the acetylation of its corresponding amine precursor, 2-amino-5-chloro-6-methylpyridine. A general and widely used method for this transformation is the reaction of the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. mdpi.com
A plausible synthetic route involves dissolving 2-amino-5-chloro-6-methylpyridine in a suitable solvent and adding the acetylating agent, often in the presence of a base to neutralize the acid byproduct. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through precipitation by adding the reaction mixture to water, followed by filtration and purification, often by recrystallization.
The characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence and connectivity of the protons and carbon atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group, and the aromatic C-H and C=C vibrations of the pyridine ring.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.
Role As a Chemical Intermediate
The primary documented role of N-(5-Chloro-6-methylpyridin-2-yl)acetamide in the scientific literature is that of a chemical intermediate. Its structure contains several reactive sites that can be exploited for further chemical modifications. The acetamido group can be hydrolyzed to regenerate the amino group, or the chlorine atom on the pyridine (B92270) ring can be a site for nucleophilic substitution reactions. The methyl group can also potentially undergo various transformations.
This versatility makes this compound a valuable starting material for the synthesis of more complex molecules with potential applications in areas such as pharmaceuticals and materials science. For instance, it can be envisioned as a precursor for the synthesis of compounds with potential kinase inhibitory activity, a common target in cancer therapy, given that many kinase inhibitors feature a substituted pyridine core.
Biological and Pharmacological Activities
Research Findings on Related Compounds
Numerous studies have demonstrated that substituted pyridine (B92270) and acetamide (B32628) derivatives possess a wide array of biological activities, including:
Antimicrobial Activity: Many N-aryl acetamides and pyridine derivatives have been shown to exhibit antibacterial and antifungal properties. researchgate.netnih.gov The presence of a halogen, such as chlorine, on the aromatic ring can often enhance this activity. mdpi.com
Anticancer Activity: The pyridine scaffold is a common feature in many anticancer drugs. nih.govuran.ua Derivatives of N-phenylacetamides have also been explored for their cytotoxic effects against various cancer cell lines. mdpi.com The specific substitution pattern on the pyridine ring can significantly influence the anticancer potency and selectivity.
It is important to note that while these findings on related compounds are encouraging, specific biological activity data for this compound is not extensively reported in the available scientific literature. Further research would be necessary to fully elucidate its pharmacological profile.
Conclusion
Vi. Role of N 5 Chloro 6 Methylpyridin 2 Yl Acetamide in Medicinal Chemistry and Drug Discovery
Intermediate in Pharmaceutical Synthesis
The utility of N-(5-Chloro-6-methylpyridin-2-yl)acetamide as a precursor in multi-step organic synthesis is a cornerstone of its role in drug discovery. Its structure contains reactive sites that can be readily modified, allowing chemists to build larger, more intricate molecules.
A notable example of its use is in the synthesis of a series of compounds designed to inhibit the PRMT5-substrate adaptor interaction, a target for cancer therapy. In this synthesis pathway, N-(6-chloro-5-methylpyridin-2-yl)acetamide serves as a key starting material. biorxiv.orgbiorxiv.org The process begins with the reaction of 6-chloro-5-methylpyridin-2-amine with acetyl chloride in the presence of pyridine (B92270) to yield N-(6-chloro-5-methylpyridin-2-yl)acetamide. biorxiv.org This intermediate then undergoes a nucleophilic substitution reaction where the chlorine atom on the pyridine ring is displaced. For instance, reacting it with phenylmethanethiol and potassium carbonate in dimethylformamide (DMF) yields N-(6-(benzylthio)-5-methylpyridin-2-yl)acetamide. biorxiv.orgnih.gov This subsequent molecule is a more advanced intermediate used to generate potential therapeutic agents that modulate the activity of Protein Arginine Methyltransferase 5 (PRMT5), which is implicated in various cancers. nih.gov
Table 1: Synthesis of PRMT5 Inhibitor Intermediate
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 6-chloro-5-methylpyridin-2-amine | Acetyl chloride, Pyridine, DCM | N-(6-chloro-5-methylpyridin-2-yl)acetamide | Formation of the core acetamide (B32628) intermediate biorxiv.org |
This role as a foundational building block is critical, enabling the efficient construction of compound libraries for screening and the development of targeted therapies. The presence of the chloro group makes it an excellent electrophilic site for introducing a variety of nucleophiles, thereby creating diverse chemical structures. mdpi.com
Development of Drugs Targeting Specific Diseases (e.g., Cystic Fibrosis)
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. nih.govcff.org Drug development for CF has focused on creating CFTR modulators, which include correctors and potentiators that improve the function of the faulty protein. nih.govcff.org
While heterocyclic compounds and various amide-containing structures are integral to the architecture of many CFTR modulators, there is no direct evidence in the reviewed scientific literature explicitly linking this compound to the synthesis or development of drugs for Cystic Fibrosis. The synthesis pathways for approved CFTR modulators like Ivacaftor, Tezacaftor, and Elexacaftor originate from different chemical precursors. cff.org
However, the broader class of pyridinyl acetamide derivatives is of significant interest in medicinal chemistry for its ability to form key interactions with biological targets. nih.gov Therefore, while a direct role in CF is not established, scaffolds like this compound remain valuable in the broader search for new therapeutics for various diseases due to their chemical tractability and proven utility in other complex syntheses.
Lead Compound Identification and Optimization
A "lead compound" is a chemical structure that displays a desired biological or pharmacological activity and serves as the starting point for developing a new drug through chemical modifications (optimization). nih.gov The pyridinyl acetamide scaffold, of which this compound is a representative, has been instrumental in the identification and optimization of lead compounds for various therapeutic targets.
Porcupine Inhibitors for Cancer Therapy: Research into inhibitors of the Wnt signaling pathway, which is often dysregulated in cancer, identified a lead structure from a high-throughput screen. nih.gov Optimization of this initial hit led to the discovery of a series of potent and selective Porcupine (PORCN) inhibitors based on a pyridinyl acetamide core. nih.gov One such optimized compound, GNF-6231, demonstrated excellent pathway inhibition and significant anti-tumor efficacy in preclinical cancer models. nih.gov This highlights how the pyridinyl acetamide framework can be systematically modified to enhance potency and drug-like properties.
P2Y14R Antagonists for Inflammatory Diseases: In the search for treatments for inflammatory conditions like gout, researchers designed and synthesized a series of N-substituted-acetamide derivatives as antagonists for the P2Y14 receptor. nih.gov This work led to the identification of a potent antagonist, compound I-17, which showed high selectivity and favorable pharmacokinetic profiles, making it a promising lead compound for acute gouty arthritis. nih.gov
Table 2: Examples of Pyridinyl Acetamide Scaffolds in Lead Discovery
| Therapeutic Target | Disease Area | Scaffold Class | Outcome |
|---|---|---|---|
| Porcupine (PORCN) | Cancer | Pyridinyl Acetamide | Discovery of potent and selective inhibitors with in vivo efficacy. nih.gov |
| P2Y14 Receptor | Inflammatory Disease | N-substituted-acetamide | Identification of a lead compound with high potency and good bioavailability. nih.gov |
The structural features of this compound—a halogenated aromatic ring for potential protein-pocket interactions and a flexible acetamide linker—make it an attractive starting point or fragment for designing libraries of compounds aimed at discovering new lead structures.
Contribution to Novel Therapeutic Modalities
Novel therapeutic modalities are innovative treatment approaches that go beyond traditional small molecule inhibitors. One such emerging strategy is the development of covalent inhibitors, which form a permanent bond with their target protein, leading to durable and potent biological effects.
The chloroacetamide group present in this compound is a known electrophilic "warhead" used in the design of covalent inhibitors. This functional group can react with nucleophilic residues, such as cysteine, on a target protein.
A recent study utilized a library of chloroacetamide fragments to screen for new covalent inhibitors of the TEAD·YAP1 interaction, a critical node in the Hippo signaling pathway implicated in cancer. rsc.org The screening identified chloroacetamide-containing scaffolds that bind to a specific pocket in TEAD proteins and form a covalent bond with a conserved cysteine residue. rsc.org This covalent modification disrupts the protein-protein interaction, inhibiting the pathway. rsc.org
Although this compound itself was not the specific fragment used in that screen, its structure contains the essential chloroacetamide moiety. This demonstrates that the compound belongs to a class of molecules that can be used as building blocks for creating targeted covalent inhibitors. The pyridine portion of the molecule can be tailored to provide non-covalent binding affinity and selectivity for the target protein, while the chloroacetamide group delivers the covalent inactivation. This positions the compound as a valuable tool for developing next-generation therapeutics that employ novel mechanisms of action. acs.org
Vii. Conclusion and Future Directions in N 5 Chloro 6 Methylpyridin 2 Yl Acetamide Research
Unexplored Research Gaps and Opportunities
The lack of specific research on N-(5-Chloro-6-methylpyridin-2-yl)acetamide presents a significant number of unexplored research gaps and opportunities. These can be systematically addressed through the following areas of investigation:
Synthesis and Characterization: While the structure is known, detailed and optimized synthetic routes, along with comprehensive characterization of its physicochemical properties, are yet to be published.
Biological Screening: A broad-based biological screening of the compound is a critical first step. This could include assays for:
Anticancer activity against various cell lines.
Antibacterial and antifungal activity against a panel of pathogenic microbes.
Enzyme inhibition assays for therapeutically relevant targets (e.g., kinases, proteases).
Receptor binding assays to identify potential neurological or metabolic targets.
Structure-Activity Relationship (SAR) Studies: Following any initial "hits" from biological screening, the synthesis and evaluation of a library of analogues would be crucial. Modifications to the chloro and methyl substituents on the pyridine (B92270) ring, as well as alterations to the acetamide (B32628) group, would help in elucidating the structural requirements for biological activity.
Computational and In Silico Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent derivatives.
An interactive data table summarizing these potential research directions is provided below:
| Research Area | Specific Focus | Potential Outcome |
| Chemical Synthesis | Development of efficient and scalable synthetic protocols. | Availability of the compound for further research. |
| Physicochemical Characterization | Determination of solubility, stability, pKa, and other key parameters. | Foundational data for formulation and further studies. |
| Broad Biological Screening | In vitro assays for anticancer, antimicrobial, and enzyme inhibitory activities. | Identification of initial biological "hits". |
| Structure-Activity Relationship (SAR) | Synthesis and testing of a series of chemical analogues. | Understanding of the chemical features essential for activity. |
| Computational Modeling | Molecular docking and pharmacokinetic predictions. | Prioritization of biological targets and lead compounds. |
Potential for Translational Research and Clinical Applications
Given the current lack of biological data, any discussion on the translational and clinical potential of this compound is purely speculative. However, should initial research reveal significant and selective biological activity, a clear pathway for translational research could be established.
The potential for clinical applications is entirely dependent on the outcomes of preclinical studies. If, for example, the compound demonstrates potent and selective anticancer activity with a favorable preliminary safety profile, it could advance into further stages of drug development. The journey from initial discovery to a clinically approved therapeutic is long and complex, involving rigorous testing for efficacy and safety.
Q & A
Q. What role do non-covalent interactions play in the biological activity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes) identifies key interactions (e.g., π-π stacking with pyridine, hydrogen bonds with acetamide). Validate binding affinities via SPR or ITC. Correlate activity with substituent effects (e.g., chloro vs. methyl groups) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
